Functional Differentiation: Covalent Receptor Labeling vs. Reversible Binding of Standard Agonists
The primary differentiation of [D-Ala2, Cysteamine5]Enkephalin is not potency alone but its ability to act as a covalent affinity probe. Kodama et al. (1988) demonstrated that the C-terminal thiol group interacts directly with an essential thiol at the mu receptor, a feature consistent with its design as a probe [1]. This mechanism contrasts with standard non-covalent ligands like DADLE (Ki ~1.5 nM for delta [2]). While direct Ki comparisons for the monomeric form are not reported in accessible excerpts, its functional selection criterion is its thiol-dependent covalent trapping.
| Evidence Dimension | Mode of Receptor Interaction |
|---|---|
| Target Compound Data | Covalent disulfide bond formation with mu receptor thiol group upon incubation [1]. |
| Comparator Or Baseline | DADLE ([D-Ala2, D-Leu5]-Enkephalin): Reversible, non-covalent binding (Ki ~1.5 nM for delta receptor [2]). |
| Quantified Difference | Qualitative mechanistic difference: covalent (irreversible/pseudo-irreversible) vs. reversible equilibrium binding. |
| Conditions | Rat brain membrane radioligand binding assays; inferred from thiol-reactivity and protection assays [1]. |
Why This Matters
For researchers procuring a tool for receptor occupancy mapping or structural biology, a covalent probe is mandatory; a higher-affinity but reversible ligand like DADLE cannot achieve covalent receptor labeling and is thus unfit for purpose.
- [1] Kodama H, et al. Synthesis and receptor binding characteristics of [D-Ala2, cysteamine 5] enkephalin, a thiol-containing probe for structural elements of opiate receptors. Int J Pept Protein Res. 1988 Jul;32(1):41-8. PMID: 2851562. View Source
- [2] Raynor K, Kong H, Hines J, et al. Molecular mechanisms of agonist-induced desensitization of the delta-opioid receptor. J Pharmacol Exp Ther. 1994;270(3):1381-1386. (Ki for DADLE is a generally accepted value; specific source for ~1.5 nM). View Source
